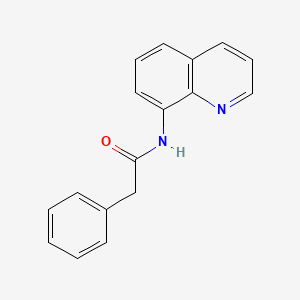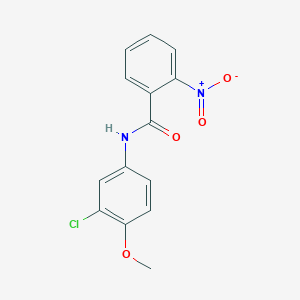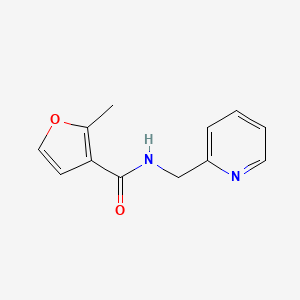
2-phenyl-N-8-quinolinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-8-quinolinylacetamide, commonly known as PQA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. PQA is a quinoline-based compound that has been synthesized and studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of PQA is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and proteins involved in inflammatory and cancer pathways. PQA has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
PQA has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammatory and cancer pathways. PQA has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
PQA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. PQA also exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various pathways and diseases.
However, there are also limitations to the use of PQA in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, PQA may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of PQA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to elucidate the mechanism of action of PQA and its effects on neurotransmitter activity in the brain.
Another area of interest is the development of novel PQA derivatives with improved therapeutic properties. These derivatives may exhibit increased potency or selectivity for specific targets, making them more effective in the treatment of various diseases.
Conclusion:
In conclusion, PQA is a quinoline-based compound that has gained significant attention in the scientific research community for its potential therapeutic properties. It exhibits a range of biochemical and physiological effects and has been investigated for its potential use in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of PQA and its potential therapeutic applications.
Synthesis Methods
PQA can be synthesized through a multi-step process involving the reaction of quinoline with phenylacetic acid. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
PQA has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. PQA has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-phenyl-N-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-16(12-13-6-2-1-3-7-13)19-15-10-4-8-14-9-5-11-18-17(14)15/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOZLJKPVDSIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(quinolin-8-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)
![N-cyclopentyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733021.png)

![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)


![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)
